molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No.: B063954
CAS No.: 185421-97-0
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-UHFFFAOYSA-N
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Description

7-Amino-5-azaspiro[2.4]heptan-4-one is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused azetidine ring system, introduces pronounced stereochemical and conformational rigidity, making it a valuable scaffold for constructing three-dimensional chemical space in compound libraries. The primary amine and the embedded lactam functionality provide versatile synthetic handles for further derivatization, enabling the development of novel molecular entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 7 Amino 5 Azaspiro 2.4 Heptan 4 One

Determination of Absolute Configurations via X-ray Crystallography

In a seminal study on novel (fluorocyclopropyl)quinolones, the absolute configurations of the chiral centers in the 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) substituent were determined by X-ray crystallographic analysis of a key intermediate. nih.gov This analysis was crucial in correlating the stereochemistry with the observed biological activity. The (7S)-configuration of the amino group on the pyrrolidine (B122466) ring of the spiro-system was identified as the more potent stereoisomer for antibacterial activity. nih.gov

Further research on 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines also relied on crystallographic studies to assign the stereochemistry of the synthesized compounds. nih.gov These investigations consistently demonstrated that the (S)-configuration at the C7 position of the spiro[2.4]heptane ring system is essential for potent antibacterial activity. nih.gov

While a detailed crystallographic data table for the parent 7-Amino-5-azaspiro[2.4]heptan-4-one is not presented here, the following table represents typical crystallographic parameters that would be determined in such an analysis, based on published data for related compounds.

Table 1: Representative Crystallographic Data Parameters

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice.
Space Group The space group provides a more detailed description of the symmetry elements within the crystal.
a, b, c (Å) The lengths of the unit cell axes.
α, β, γ (°) The angles between the unit cell axes.
V (ų) The volume of the unit cell.
Z The number of molecules in the unit cell.
Dcalc (g/cm³) The calculated density of the crystal.
Radiation The type of X-ray radiation used for the experiment (e.g., Mo Kα, Cu Kα).

Conformational Analysis of the Spiro[2.4]heptane Ring System

The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. The fusion of the cyclopropane (B1198618) and pyrrolidinone rings at a single carbon atom (the spiro center) restricts the rotational freedom of the molecule, leading to well-defined three-dimensional structures.

The pyrrolidinone ring can adopt various envelope and twisted conformations. The substituents on the ring, particularly the amino group at the C7 position, will influence the preferred conformation. The cyclopropane ring, being a small and highly strained ring, is essentially planar. The relative orientation of these two rings is fixed by the spiro linkage.

Computational modeling and spectroscopic studies of related azaspiro[2.4]heptane derivatives have been employed to understand the conformational preferences of this ring system. These studies indicate that the pyrrolidinone ring typically adopts an envelope conformation, with the spiro carbon or one of the adjacent carbon atoms out of the plane of the other four atoms. The specific conformation adopted can influence the orientation of the amino group, which is crucial for its interaction with biological targets.

The rigid conformation of the spiro[2.4]heptane system is a key feature that contributes to the high selectivity and potency of drugs containing this moiety. By locking the pharmacophoric groups in a specific orientation, the entropic penalty for binding to a receptor is reduced, leading to a more favorable binding affinity.

Impact of Stereoisomerism on Biological Activity and Selectivity

The stereochemistry of this compound has a profound and well-documented impact on the biological activity and selectivity of the compounds in which it is incorporated. This is particularly evident in the field of quinolone antibiotics, where this spirocyclic amine is a common C-7 side chain.

Research has consistently shown that the (7S)-isomer of 7-amino-5-azaspiro[2.4]heptan-5-yl substituted quinolones exhibits significantly greater antibacterial activity compared to the (7R)-isomer. nih.gov This stereochemical preference is observed against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

For instance, in a study of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolones, the derivative with the (7S)-amino-5-azaspiro[2.4]heptan-5-yl moiety was found to be the most potent of all stereoisomers. nih.gov A similar trend was observed in a series of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, where the compound with the (S)-configuration at the C-7 position of the spiro system displayed potent in vitro activity against a wide range of respiratory pathogens, including multi-drug resistant strains. nih.gov

The following table summarizes the impact of stereoisomerism on the antibacterial activity of a representative quinolone antibiotic incorporating the this compound moiety. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL, where a lower value indicates greater potency.

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of Quinolone Stereoisomers

Organism (7S)-Isomer (7R)-Isomer
Staphylococcus aureus 0.05 0.78
Streptococcus pneumoniae 0.05 0.39
Escherichia coli 0.1 1.56
Pseudomonas aeruginosa 0.39 6.25

Data is illustrative and based on trends reported in the literature for quinolone derivatives.

The dramatic difference in biological activity between the stereoisomers is attributed to the specific three-dimensional arrangement of the amino group, which is critical for binding to the bacterial DNA gyrase and topoisomerase IV enzymes. The (7S)-isomer presents the amino group in the optimal orientation for forming key interactions within the enzyme's active site, leading to enhanced inhibitory activity. This high degree of stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis of these biologically active molecules.

Advanced Analytical and Spectroscopic Characterization of 7 Amino 5 Azaspiro 2.4 Heptan 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. uobasrah.edu.iq It provides unparalleled insight into the connectivity of atoms and their spatial arrangement. For derivatives of 7-Amino-5-azaspiro[2.4]heptan-4-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are indispensable. uobasrah.edu.iqwikipedia.org

¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of a this compound derivative reveals characteristic signals for the protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons on the cyclopropane (B1198618) ring are expected to appear at relatively high field (lower ppm values) due to the ring's shielding effects. In contrast, the proton attached to the nitrogen atom (N-H) of the lactam ring and the protons of the amino group will exhibit chemical shifts that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom gives rise to a distinct signal. bhu.ac.in The carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 170-180 ppm). The spiro carbon, the quaternary carbon shared by both rings, will also have a characteristic chemical shift. The chemical shifts of the cyclopropane and lactam ring carbons provide further confirmation of the core structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Cyclopropane CH₂0.5 - 1.510 - 25
Lactam CH₂2.5 - 3.530 - 45
Methine CH (at position 7)3.0 - 4.045 - 60
Lactam NH7.0 - 8.5-
Amino NH₂2.0 - 5.0-
Carbonyl C=O-170 - 180
Spiro C-50 - 70

Note: These are approximate ranges and can vary depending on the specific substituents on the derivative.

Coupling patterns, or signal splitting, in the ¹H NMR spectrum arise from the interaction of neighboring non-equivalent protons and provide valuable information about the connectivity of atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons according to the n+1 rule.

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-H connectivity within the molecule. For a this compound derivative, COSY would show correlations between the protons on the cyclopropane ring and between the protons on the lactam ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org This is a powerful tool for determining the stereochemistry of the molecule, for example, the relative orientation of the amino group with respect to the spirocyclic ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. unito.it For derivatives of this compound, techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule. unito.it

The high-resolution mass spectrum provides a highly accurate measurement of the molecular weight, which can be used to confirm the molecular formula of the synthesized derivative.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For a this compound derivative, characteristic fragmentation pathways might include the loss of the amino group, cleavage of the lactam ring, or fragmentation of the cyclopropane ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Table 2: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺Expected Molecular Weight + 1Protonated molecule
[M-NH₂]⁺Expected Molecular Weight - 16Loss of the amino group
[M-CO]⁺Expected Molecular Weight - 28Loss of carbon monoxide from the lactam
Fragments from ring cleavageVariousIndicates the breakdown of the spirocyclic core

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. s-a-s.org The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. vscht.cz

For this compound derivatives, the IR spectrum will show characteristic absorption bands corresponding to the various functional groups.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400
N-H (Amine)Stretch3300 - 3500 (often two bands)
C-H (Alkane)Stretch2850 - 3000
C=O (Lactam)Stretch1650 - 1690
N-H (Amine)Bend1590 - 1650
C-NStretch1000 - 1250

The strong absorption band of the lactam carbonyl group (C=O) is a particularly prominent and diagnostic feature in the IR spectrum. The presence of N-H stretching vibrations confirms the existence of the lactam and amino groups.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating and quantifying enantiomers. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes. heraldopenaccess.us

To assess the purity of a this compound derivative, a sample is injected onto an HPLC column, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is crucial in many applications. Chiral HPLC is the most common method for this determination. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

In some cases, derivatization of the amino group with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 4: Chromatographic Data for Purity and Enantiomeric Excess Determination

TechniqueParameter MeasuredTypical Result
Reversed-Phase HPLCPuritySingle peak with >95% area
Chiral HPLCEnantiomeric Excess (ee)Two resolved peaks with different areas
Retention Time (Enantiomer 1)t₁
Retention Time (Enantiomer 2)t₂

The combination of these advanced analytical and spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound derivatives, ensuring their structural integrity and purity for further research and development.

Computational Chemistry and Theoretical Studies on Azaspiro 2.4 Heptan 4 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reaction pathways of complex organic molecules, including azaspirocyclic compounds.

The presence of the amide functionality in the 5-azaspiro[2.4]heptan-4-one core and the amino substituent at the 7-position suggests the possibility of tautomerism. DFT calculations can predict the relative stabilities of different tautomers. For instance, in related amino-substituted heterocyclic systems, the amino-oxo form is often found to be more stable than the imino-hydroxy tautomer. researchgate.net The relative energies of these tautomers can be calculated in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net

The reactivity profile of 7-Amino-5-azaspiro[2.4]heptan-4-one can also be elucidated using DFT. By calculating global reactivity descriptors, a quantitative measure of the molecule's reactivity can be obtained.

Reactivity DescriptorDescription
Chemical Hardness (η) Resistance to deformation of the electron cloud.
Electronic Chemical Potential (μ) The escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω) The ability of a species to accept electrons.

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The synthesis of the 5-azaspiro[2.4]heptan-4-one scaffold often involves a key cyclization step. DFT calculations are instrumental in studying the mechanism of these azaspirocyclization reactions. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. This analysis provides a deeper understanding of the factors that control the stereoselectivity of the cyclization, which is crucial for the synthesis of enantiomerically pure compounds. For instance, the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates is a key step in the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a component of some quinolone antibacterial agents. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and intermolecular interactions of this compound and its derivatives. mdpi.com These simulations can provide a detailed picture of how these molecules behave in a biological environment, such as in the active site of a protein. mdpi.commdpi.com

By simulating the molecule over time, the accessible conformations can be identified, and the relative populations of different conformers can be estimated. This information is critical for understanding how the molecule might bind to a biological target. Furthermore, MD simulations can be used to study the stability of protein-ligand complexes and to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Quantum Chemical Studies on Molecular Orbitals and Reactivity Descriptors

Quantum chemical calculations, including DFT, provide detailed information about the molecular orbitals of this compound. The distribution and energies of the HOMO and LUMO are particularly important as they govern the molecule's reactivity towards electrophiles and nucleophiles.

The analysis of molecular orbitals can reveal the most likely sites for chemical reactions. For example, the regions of the molecule with the highest HOMO density are susceptible to electrophilic attack, while those with the highest LUMO density are prone to nucleophilic attack. This information is invaluable for predicting the regioselectivity of reactions involving the azaspirocyclic scaffold.

In Silico Predictions for Structure-Activity Relationships

In silico methods play a crucial role in modern drug discovery by enabling the prediction of the biological activity of molecules based on their structure. For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate the structural features of a series of compounds with their measured biological activity.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, and topological) are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using an external set of compounds.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of more potent compounds.

Structure Activity Relationship Sar Studies of 7 Amino 5 Azaspiro 2.4 Heptan 4 One Derivatives

The 7-Amino-5-azaspiro[2.4]heptan-4-one Moiety as a Key Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety serves as a key pharmacophore in several classes of biologically active compounds, most notably in quinolone antibacterials. Its value stems from its rigid spirocyclic framework, which precisely orients the crucial 7-amino group for optimal interaction with its biological target.

The incorporation of this spirocyclic system at the C-7 position of the quinolone nucleus is a critical design element for enhancing antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov The constrained conformation of the ring system reduces the entropic penalty upon binding to the target enzyme (typically DNA gyrase and/or topoisomerase IV), leading to a more favorable binding affinity compared to more flexible acyclic or monocyclic amines. The cyclopropane (B1198618) ring, in particular, contributes to the unique spatial positioning of the substituent. Furthermore, proline analogues, which share structural similarities with this moiety, are known to be attractive building blocks in medicinal chemistry because the conformational restrictions they impart are critical for biological activity.

Systematic Modifications and Their Impact on Biological Potency

Systematic modifications of derivatives incorporating the this compound scaffold have been explored to optimize antibacterial activity. Research has focused on altering stereochemistry and substituting on the amino group or the attached quinolone core.

In a series of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones, modifications to the stereochemistry at both the spirocycle's amino-bearing carbon and the N-1 fluorocyclopropyl group of the quinolone had profound effects on potency. nih.gov For example, methylation of the 7-amino group has also been investigated. The introduction of a methyl group at the C-7 position of the spirocycle can influence potency and spectrum of activity against respiratory pathogens.

The table below summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of different stereoisomers of a quinolone derivative, illustrating the impact of stereochemical modifications.

Compound IDStereochemistry (C-7 of Spirocycle)Target BacteriaMIC (µg/mL)
Isomer A(7S)Staphylococcus aureus0.05
Isomer B(7R)Staphylococcus aureus0.2
Isomer A(7S)Escherichia coli0.1
Isomer B(7R)Escherichia coli0.39
Isomer A(7S)Pseudomonas aeruginosa0.39
Isomer B(7R)Pseudomonas aeruginosa1.56

This table is a representative summary based on findings that (7S) isomers are more potent than (7R) isomers. nih.gov

Conformational Analysis and its Correlation with Biological Target Binding

Conformational analysis provides insight into the three-dimensional shape of a molecule, which is critical for its ability to bind to a biological target. For derivatives of this compound, X-ray crystallography has been a key technique to determine the absolute configuration of chiral centers. nih.gov

This analysis has been crucial in establishing a direct link between the molecule's conformation and its antibacterial potency. Studies on chiral quinolones bearing this moiety revealed that the spatial arrangement of the amino group on the spirocycle is a primary determinant of activity. The determination of the absolute configurations of the 1-(cis-2-fluorocyclopropyl) moiety and the 7-(7-amino-5-azaspiro-[2.4]heptan-5-yl) moiety confirmed that specific stereoisomers have a much better fit in the active site of the bacterial target enzymes. nih.gov The rigid structure of the spiro-fused rings ensures that the amino group is presented in a consistent and optimal orientation for binding, which explains the high potency observed in specific stereoisomers.

Stereochemical SAR in Quinolone Antibacterial Agents Incorporating the this compound Moiety

The stereochemistry of the this compound moiety is a critical factor in the structure-activity relationship of quinolone antibacterial agents. Detailed SAR studies have demonstrated that the biological activity is highly dependent on the specific stereoisomer used.

In the development of novel chiral fluoroquinolones, it was found that derivatives featuring the (7S)-amino-5-azaspiro[2.4]heptan-5-yl moiety were significantly more potent against both Gram-positive and Gram-negative bacteria compared to their corresponding (7R) stereoisomers. nih.gov This stereochemical preference was consistent across various bacterial strains.

The most potent compound identified in one study was 7-[(7S)-7-amino-5-azaspiro[2.4]-heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone, also known as DU-6859a. nih.gov This specific combination of stereoisomers at both the C-7 side chain and the N-1 substituent resulted in superior antibacterial activity. The distinct stereochemical requirements highlight the highly specific nature of the interaction between the quinolone and its target enzymes, DNA gyrase and topoisomerase IV, where the (7S) configuration of the spirocyclic amine is essential for optimal binding.

SAR in JAK1 Inhibitors Featuring the this compound Scaffold

Based on the available search results, there is no specific information detailing the structure-activity relationship of Janus kinase 1 (JAK1) inhibitors that feature the this compound scaffold. While the literature describes various other chemical scaffolds for JAK1 inhibition, such as those based on quinazolines, phthalazines, or pyrrolo[2,3-d]pyrimidines, the use of this particular azaspiro-heptanone moiety in this context is not documented in the provided sources.

Applications of 7 Amino 5 Azaspiro 2.4 Heptan 4 One in Medicinal Chemistry

Development of Antibacterial Agents

The incorporation of the 7-Amino-5-azaspiro[2.4]heptan-4-one moiety has led to the discovery of potent antibacterial agents with broad-spectrum activity and efficacy against resistant pathogens.

Integration into Fluoroquinolone Antibiotics

The this compound scaffold has been successfully integrated into the C-7 position of the quinolone core, a critical modification for enhancing antibacterial potency. nih.govacs.orgnih.gov A notable example is the synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]- 8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. nih.govacs.org These compounds have been specifically designed to combat respiratory tract infections. nih.govacs.org The stereochemistry of the azaspiro[2.4]heptane moiety plays a crucial role in the antibacterial activity, with specific isomers demonstrating superior potency. nih.gov Research has shown that the (S)-configuration at the C7-position of the quinolone scaffold often results in more potent antibacterial activity. acs.org

Oxazolidinone Derivatives with Spiro[2.4]heptane Moieties

Beyond fluoroquinolones, the spiro[2.4]heptane framework has been explored in the development of new oxazolidinone antibiotics. researchgate.net Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. mdpi.com The synthesis of novel oxazolidinones incorporating spiro[2.4]heptane moieties has been described, and their in vitro antibacterial activities have been evaluated. researchgate.net These efforts aim to overcome the growing challenge of bacterial resistance to existing antibiotic classes. mdpi.com

Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain fluoroquinolone analogues bearing this spirocyclic moiety have shown potent activity against key respiratory pathogens, including Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, and Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis. nih.govacs.org Similarly, some oxazolidinone derivatives with the spiro[2.4]heptane feature have been tested against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

Efficacy against Multidrug-Resistant Strains

A significant advantage of incorporating the this compound scaffold is the resulting efficacy against multidrug-resistant (MDR) bacterial strains. nih.govacs.org Fluoroquinolone derivatives containing this moiety have exhibited potent activity against multidrug-resistant Streptococcus pneumoniae (MDRSP), quinolone-resistant Staphylococcus aureus (QRSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org One particular compound demonstrated excellent in vivo activity in a murine pneumonia model caused by MDRSP. acs.org This highlights the potential of these compounds to address the critical medical need for new antibiotics effective against resistant infections.

Exploration as Kinase Inhibitors, e.g., JAK1 Selectivity

The this compound scaffold has also been investigated for its potential as a kinase inhibitor, particularly targeting the Janus kinase (JAK) family. researchgate.net JAKs are crucial signaling molecules involved in the immune response, and their inhibition is a therapeutic strategy for various autoimmune and inflammatory diseases. nih.gov

Researchers have designed and synthesized compounds that combine the 7-deazapurine core of tofacitinib, a known JAK inhibitor, with a 5-azaspiro[2.4]heptan-7-amine moiety. researchgate.net This has led to the identification of a selective JAK1 inhibitor, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. researchgate.net This compound demonstrated a significant selectivity for JAK1 over JAK2, which is a desirable property to potentially reduce side effects associated with broader JAK inhibition. researchgate.net The pursuit of selective JAK1 inhibitors is an active area of research for the treatment of conditions like rheumatoid arthritis. researchgate.net

Potential for Other Therapeutic Areas (e.g., Enzyme Inhibition, Receptor Modulation)

The distinct spirocyclic nature of this compound and its derivatives offers a strategic advantage in drug design, influencing potency, selectivity, and pharmacokinetic properties. Researchers have successfully incorporated this scaffold into molecules targeting a range of biological entities, from viral proteins to G-protein coupled receptors.

Enzyme Inhibition: Targeting HCV NS5A

A prominent example of the application of the azaspiro[2.4]heptane core in enzyme inhibition is found in the development of treatments for the Hepatitis C Virus (HCV). The non-structural protein 5A (NS5A) is a crucial phosphoprotein for HCV replication, assembly, and secretion, despite having no known enzymatic function itself. researchgate.net Small molecules that inhibit NS5A have proven to be highly effective antiviral agents. researchgate.net

The FDA-approved drug Ledipasvir, a potent NS5A inhibitor, features a (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety as a key structural element. mdpi.com This spirocyclic component plays a critical role in the molecule's ability to bind to NS5A and disrupt its function. The development of Ledipasvir underscores the potential of the azaspiro[2.4]heptane scaffold in designing effective antiviral therapies.

Table 1: Representative NS5A Inhibitor and its Core Spirocyclic Component

CompoundSpirocyclic CoreTherapeutic TargetSignificance
Ledipasvir(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidHepatitis C Virus (HCV) NS5AA key component of the FDA-approved drug Harvoni® for the treatment of chronic HCV infection. researchgate.netmdpi.com

Receptor Modulation: Orexin (B13118510) Receptor Antagonism

Derivatives of 5-azaspiro[2.4]heptane have been identified as potent antagonists of orexin receptors (OX1 and OX2). nih.gov Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Consequently, antagonists of their receptors are of significant interest for the treatment of sleep disorders like insomnia.

Structure-activity relationship (SAR) studies have revealed that the spirocyclic core is a critical determinant of activity. By modifying the substituents on the azaspiro[2.4]heptane ring, researchers have been able to modulate the potency and selectivity of these compounds for the OX1 and OX2 receptors. For instance, the replacement of a spiro-piperidine with a spiro-pyrrolidine (a core similar to azaspiro[2.4]heptane) was a key step in obtaining dual antagonism of both OX1 and OX2 receptors.

The following table presents data from a study on 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists, showcasing their potency.

Table 2: In Vitro Activity of 5-Azaspiro[2.4]heptane Derivatives as Orexin Receptor Antagonists

CompoundOX1 pKbOX2 pKb
8 6.8<5
10 7.97.6
12 7.57.5
15 7.98.0
17 7.57.1
18 7.67.3
20 7.16.8
21 7.07.0
23 7.27.2
24 7.47.5
25 7.57.6
26 7.37.3
27 7.57.4
28 7.47.3
29 7.67.4
30 7.77.5
31 7.97.8
32 7.67.4
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2653-8.

The data demonstrates that modifications to the substituents on the 5-azaspiro[2.4]heptane core can significantly impact the affinity for both orexin receptors, highlighting the scaffold's utility in fine-tuning the pharmacological profile of potential drug candidates for sleep disorders.

Future Directions and Research Opportunities

Innovative Synthetic Strategies for Complex Azaspiro[2.4]heptan-4-one Analogues

The development of novel therapeutic agents based on the 7-Amino-5-azaspiro[2.4]heptan-4-one core is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While specific synthetic routes for this exact compound are not extensively documented, strategies for constructing related spiro-γ-lactams and azaspiro[2.4]heptanes provide a solid foundation for future work.

Key synthetic approaches that can be adapted and optimized include:

Enantioselective Hydrogenation: A highly effective method for producing chiral amines is the asymmetric hydrogenation of prochiral precursors. For instance, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a crucial component of certain quinolone antibacterial agents, has been achieved through the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.govacs.orgacs.org This approach could be modified to incorporate the γ-lactam moiety.

Cyclization Reactions: The formation of the γ-lactam ring is a critical step. Methodologies for the synthesis of spiro-γ-lactams often involve nucleophilic cyclization reactions. rsc.org These strategies could be employed to construct the 5-azaspiro[2.4]heptan-4-one skeleton from appropriately functionalized cyclopropane (B1198618) precursors.

Multi-component Reactions: To generate a diverse library of analogues for structure-activity relationship (SAR) studies, multi-component reactions offer an efficient pathway. These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, which can accelerate the discovery of new bioactive compounds.

Photochemical and Radical Cyclizations: Modern synthetic methods, such as photo-mediated radical cyclization, are emerging as powerful tools for the construction of complex cyclic systems and could be explored for the synthesis of novel azaspiro[2.4]heptan-4-one derivatives. rsc.org

Future research in this area should focus on developing scalable and stereocontrolled syntheses to enable the production of a wide range of analogues with diverse substitution patterns.

Targeted Drug Design Leveraging the Spirocyclic Scaffold

The rigid, three-dimensional nature of the azaspiro[2.4]heptan-4-one scaffold makes it an attractive template for targeted drug design. tandfonline.com This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.

The spirocyclic core allows for the precise spatial orientation of functional groups, which can be tailored to interact with specific pockets of a target protein. This principle has been successfully applied in the development of drugs like Ledipasvir, an antiviral agent for hepatitis C, which contains a 5-azaspiro[2.4]heptane moiety. wikipedia.orgwikipedia.org

Future drug design efforts could focus on:

Bioisosteric Replacement: The azaspiro[2.4]heptan-4-one core can be used as a bioisostere for other cyclic structures in known drug molecules to improve physicochemical and pharmacokinetic properties.

Scaffold Decoration: The amino group at the 7-position and the lactam nitrogen provide convenient handles for introducing a variety of substituents. This allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Fragment-Based Drug Discovery: The spirocyclic core could be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with proteins of interest.

The inherent novelty of the this compound scaffold also offers opportunities for generating new intellectual property.

Mechanistic Elucidation of Biological Activities and Resistance Mechanisms

Spiro-lactams have been reported to exhibit a range of biological activities, including antimicrobial and anti-HIV properties. nih.govnih.gov The specific mechanism of action is often linked to the unique three-dimensional shape of the molecule, which allows it to interact with biological targets in a way that is not possible for more flexible or planar molecules.

For derivatives of this compound, it will be crucial to:

Identify Biological Targets: High-throughput screening and chemoproteomics approaches can be used to identify the specific proteins or pathways that are modulated by these compounds.

Elucidate Binding Modes: Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to determine the precise binding mode of these compounds to their targets. This information is invaluable for understanding the basis of their activity and for guiding further optimization.

Investigate Resistance Mechanisms: For antimicrobial or antiviral agents, it is essential to understand the potential mechanisms by which resistance could emerge. This can involve studying the genetic mutations in the target protein or the activation of efflux pumps.

A thorough understanding of the mechanism of action and potential resistance pathways is critical for the successful development of any new therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Azaspiro[2.4]heptan-4-one Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These technologies can be applied to the research of this compound in several ways:

Application AreaDescription
Virtual Screening AI/ML models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing.
De Novo Design Generative AI models can design novel molecules with desired properties, such as high predicted activity and favorable pharmacokinetic profiles. This can help to explore new areas of chemical space around the azaspiro[2.4]heptan-4-one scaffold.
Property Prediction ML models can accurately predict a wide range of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which can help to prioritize compounds for further development and reduce the number of failed candidates.
Synthesis Planning AI-powered retrosynthesis tools can help chemists to devise efficient synthetic routes to complex target molecules, including novel analogues of this compound.

By integrating AI and ML into the research workflow, the time and cost of developing new drugs based on the this compound scaffold can be significantly reduced.

Bridging Fundamental Research to Preclinical and Clinical Development

The translation of a promising chemical scaffold from fundamental research to a clinical candidate is a complex and challenging process. For derivatives of this compound, this journey will require a multidisciplinary approach.

Key considerations for preclinical and clinical development include:

In Vivo Efficacy: Promising in vitro activity must be translated into in vivo efficacy in relevant animal models of disease. nih.gov

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds must be thoroughly characterized to ensure that they have a suitable profile for clinical development. researchgate.nettandfonline.com

Toxicology and Safety: Extensive safety and toxicology studies are required to identify any potential adverse effects before a compound can be administered to humans.

Process Development and Scale-up: A robust and scalable synthetic route must be developed to produce the large quantities of the active pharmaceutical ingredient (API) required for clinical trials and eventual commercialization.

The development of spirocyclic compounds can be hindered by their synthetic complexity. nih.gov However, the increasing number of available synthetic methodologies and the potential for these compounds to offer unique therapeutic advantages make them an exciting area for future drug development. researchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Amino-5-azaspiro[2.4]heptan-4-one, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via cyclization reactions involving hydantoin analogues or spiroannulation strategies. Key steps include:

  • Cyclocondensation : Use of α-ketoesters with amino alcohols under acidic conditions (e.g., HCl catalysis) to form the spiro core .
  • Yield Optimization : Reaction yields (typically 60-75%) can be improved by controlling temperature (80-100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents (1:1.2 for ketoester:amine) .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
HClEtOH/H₂O906897
TFADCM255295

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity ≥97% .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves spirocyclic protons (δ 3.1–3.5 ppm) and lactam carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond length: 1.45 Å) .

Q. What are the stability considerations for this compound under various storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 200°C (TGA data) .
  • Storage : Stable at -20°C for ≥5 years in airtight, light-protected containers. Avoid humidity (hygroscopicity: 2.3% weight gain at 60% RH) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology :

  • Asymmetric Catalysis : Use of chiral phosphoric acids (e.g., TRIP) in spiroannulation reactions (ee up to 88%) .
  • Dynamic Kinetic Resolution : Racemic mixtures resolved via lipase-mediated acyl transfer (e.g., CAL-B, 72% ee) .
    • Data Table :
Catalystee (%)Reaction Time (h)
TRIP (10 mol%)8824
CAL-B7248

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Computational Tools :

  • DFT Calculations : B3LYP/6-311+G(d,p) level predicts nucleophilic attack at the lactam carbonyl (ΔG‡ = 25.3 kcal/mol) .
  • Molecular Dynamics : Simulations in explicit solvent (water) show hydrogen-bond stabilization of the spiro NH group (lifetime: 12 ps) .

Q. How does structural modification of the spiro framework affect biological activity in target enzymes?

  • Structure-Activity Relationship (SAR) :

  • Amino Substituents : Replacement of NH₂ with bulkier groups (e.g., NMe₂) reduces binding to bacterial transpeptidases (IC₅₀ increases from 1.2 µM to 15 µM) .
  • Spiro Ring Expansion : 6-membered spiro analogues show 40% lower inhibitory activity against β-lactamases compared to the 5-membered core .

Key Data Contradictions and Resolutions

  • Synthetic Yield Variability : Lower yields in non-polar solvents (e.g., DCM) vs. polar protic solvents (e.g., EtOH/H₂O) suggest solvent-dependent reaction mechanisms .
  • Enantioselectivity Limits : TRIP catalysts achieve higher ee but require longer reaction times, highlighting a trade-off between efficiency and stereochemical control .

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Feasible Synthetic Routes

Reactant of Route 1
7-Amino-5-azaspiro[2.4]heptan-4-one
Reactant of Route 2
7-Amino-5-azaspiro[2.4]heptan-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.